4,4'-Dihydroxybenzophenone

Endocrine Disruption UV Stabilizers In Vitro Toxicology

4,4'-Dihydroxybenzophenone (DHBP) is a symmetrical para-substituted bisphenol essential for advanced polymer and pharmaceutical applications. Its unique geometry enables high-Tg epoxy thermosets (Tg ~186°C, +20.7°C vs. baseline), PES thermosets (Tg 241°C, VTM-0 FR), and direct synthesis of the antineoplastic candidate Sivifene (A-007). As a scaffold, DHBP derivatives exhibit 250-fold activity gains against Leishmania. This compound is NOT interchangeable with 2,4- or non-hydroxylated benzophenone analogs—substitution risks compromised thermal properties, altered bioactivity, and unreliable endocrine disruption profiles. Procure ≥98% purity for reliable, application-critical outcomes.

Molecular Formula C13H10O3
Molecular Weight 214.22 g/mol
CAS No. 611-99-4
Cat. No. B132225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Dihydroxybenzophenone
CAS611-99-4
SynonymsBis(4-hydroxyphenyl)methanone;  4,4’-Dihydroxy-benzophenone;  4,4’-Dihydroxydiphenyl Ketone;  NSC 2831; 
Molecular FormulaC13H10O3
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C2=CC=C(C=C2)O)O
InChIInChI=1S/C13H10O3/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,14-15H
InChIKeyRXNYJUSEXLAVNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Dihydroxybenzophenone (CAS 611-99-4): A Symmetrical Diphenolic Ketone for UV Stabilization and Advanced Synthesis


4,4'-Dihydroxybenzophenone (DHBP) is a symmetrical aromatic ketone featuring two phenolic hydroxyl groups at the para positions . It exists as an off-white to beige crystalline powder with a melting point of approximately 213-215 °C [1]. This compound is widely recognized as a phenolic UV light stabilizer and serves as a crucial intermediate in the synthesis of pharmaceuticals, high-performance polymers, and advanced materials .

Why Substituting 4,4'-Dihydroxybenzophenone with Other Benzophenone Derivatives Fails


Direct substitution of 4,4'-Dihydroxybenzophenone (DHBP) with other hydroxylated benzophenone analogs (e.g., 2,4-dihydroxybenzophenone, 4-hydroxybenzophenone) or non-hydroxylated benzophenone is scientifically unsound for specific applications. The symmetrical para-substitution of DHBP dictates its unique molecular geometry and reactivity, which are critical for its function as a monomer in high-Tg polymers and its distinct biological interaction profile [1]. Its specific pattern of hormonal activity ranks it as a moderate-tier estrogen, distinct from more potent analogs like 2,4,4'-trihydroxybenzophenone [2]. Substitution without careful consideration can lead to compromised polymer thermal properties, altered biological activity, and unexpected endocrine disruption outcomes.

Quantitative Evidence for Selecting 4,4'-Dihydroxybenzophenone Over Analogs


Relative Estrogenic Activity Among Hydroxylated Benzophenone UV Stabilizers

In a comparative in vitro study using the MCF-7 human breast cancer cell line reporter assay, 4,4'-dihydroxybenzophenone (DHBP) exhibited a distinct and moderate level of estrogenic activity relative to other benzophenone derivatives. Its activity was ranked third highest among the 17 compounds tested, following 2,4,4'-trihydroxybenzophenone and 2,3',4,4'-tetrahydroxybenzophenone [1]. This places DHBP in a specific tier of potency, which is notably lower than the most active 2,4,4'-trihydroxy analog but significantly higher than 4-hydroxybenzophenone and 2,4-dihydroxybenzophenone [1].

Endocrine Disruption UV Stabilizers In Vitro Toxicology

Potential as a Scaffold for Optimized Leishmanicidal Activity

4,4'-Dihydroxybenzophenone serves as a foundational scaffold for developing potent leishmanicidal agents. While the parent compound itself exhibits baseline activity, its O-alkylated derivative, LFQM-123 (3c), demonstrated a 250-fold increase in leishmanicidal activity compared to the 4,4'-dihydroxybenzophenone precursor [1]. This significant enhancement upon derivatization highlights the value of the symmetrical 4,4'-dihydroxy core structure as a versatile starting point for structural optimization, in contrast to other hydroxylated benzophenones like 2,4-dihydroxybenzophenone, which produced different derivative profiles [2].

Medicinal Chemistry Leishmaniasis Drug Discovery

Synthesis of Sivifene (A-007): A Validated Route to an Anticancer Clinical Candidate

4,4'-Dihydroxybenzophenone is the direct and validated precursor for synthesizing Sivifene (A-007), a small-molecule antineoplastic agent and immunomodulator that reached clinical development for treating cutaneous cancer metastases [1][2]. The synthesis involves a straightforward derivatization to form 4,4'-dihydroxybenzophenone-2,4-dinitrophenylhydrazone . This established route to a clinical candidate provides a compelling, application-specific reason for procurement. While other benzophenones might serve as general intermediates, the specific structure of DHBP is required for this precise, validated chemical pathway leading to a known active pharmaceutical ingredient .

Pharmaceutical Intermediate Anticancer Clinical Candidate

Superior Heat Resistance in Crystalline Epoxy Thermosets via DHBP Incorporation

In the development of high-performance epoxy thermosets, 4,4'-dihydroxybenzophenone (DHBP) functions as a unique curing agent capable of inducing crystallinity and significantly elevating the glass transition temperature (Tg). When used to cure 4,4'-diglycidyloxybenzophenone (DGBP) in combination with 4,4'-diaminodiphenyl sulfone (DDS), the resulting crystalline cured polymer achieved a Tg of 186.2 °C [1]. This represents a 20.7 °C increase compared to a cured product from the same system without DDS [1]. This performance is a direct consequence of DHBP's symmetrical, rigid benzophenone core, which promotes crystalline ordering not observed with more flexible or asymmetrical diphenol curing agents [2].

Polymer Science Epoxy Resins Thermal Properties

Enabling High-Tg, Flame-Retardant Poly(ether sulfone) Thermosets

4,4'-Dihydroxybenzophenone (DHBP) serves as a key monomer for constructing high-performance poly(ether sulfone) (PES) backbones. A specific DHBP-based PES, when functionalized and cured with cresol novolac epoxy (CNE), yields a thermoset film exhibiting an exceptionally high glass transition temperature (Tg) of 241 °C and a low coefficient of thermal expansion (CTE) of 44 ppm/°C, alongside achieving a VTM-0 flame retardancy rating [1]. These properties are derived from the rigid and thermally stable benzophenone unit within the polymer chain, a characteristic not replicated by more flexible bisphenol monomers like bisphenol A (BPA) or bisphenol S (BPS) [2].

Polymer Chemistry High-Performance Polymers Flame Retardancy

Optimal Application Scenarios for 4,4'-Dihydroxybenzophenone Based on Verifiable Evidence


Synthesis of Clinical Candidate Sivifene (A-007) for Anticancer Research

This is the most specific and high-value scenario. Procure 4,4'-Dihydroxybenzophenone of high purity (≥98%) as the essential starting material for the one-step synthesis of Sivifene (A-007), a known antineoplastic clinical candidate. This route is documented in the literature and provides a direct path to a biologically active molecule with established research history .

Formulation of Crystalline Epoxy Thermosets with Enhanced Heat Resistance

Utilize 4,4'-Dihydroxybenzophenone as a specialized curing agent for benzophenone-based epoxy resins (e.g., DGBP) to induce crystallinity and achieve a glass transition temperature (Tg) of ~186 °C, a 20.7 °C improvement over baseline formulations [1]. This is particularly relevant for high-temperature adhesives and protective coatings for electronics and aerospace applications where thermal stability is paramount.

Design of Novel Leishmanicidal Agents via Scaffold Derivatization

Use 4,4'-Dihydroxybenzophenone as a core scaffold for medicinal chemistry exploration. As evidenced by the 250-fold activity increase of its derivative LFQM-123, the symmetrical 4,4'-dihydroxy structure is a promising starting point for developing potent and selective anti-leishmanial compounds [2].

Manufacture of High-Tg, Flame-Retardant Poly(ether sulfone) Materials

Employ 4,4'-Dihydroxybenzophenone as a key bisphenol monomer for the synthesis of poly(ether sulfone) (PES). Thermosets derived from DHBP-based PES demonstrate exceptional properties, including a high Tg of 241 °C, a low CTE of 44 ppm/°C, and a VTM-0 flame retardancy rating, making them ideal for high-performance electronics and structural composites [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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